molecular formula C15H17FN2O3 B8218691 2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile

2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile

Cat. No.: B8218691
M. Wt: 292.30 g/mol
InChI Key: SVYHBMKTDRMYQL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 3.87 (s, 3H) : Methoxy protons adjacent to electron-withdrawing nitrile group.
  • δ 6.72–6.85 (m, 2H) : Aromatic protons deshielded by fluorine and nitrile substituents.
  • δ 3.60–4.10 (m, 8H) : Protons from the spirocyclic dioxa-aza system, showing complex splitting due to restricted rotation.

¹³C NMR (100 MHz, CDCl₃):

  • δ 117.5 (C≡N) : Nitrile carbon exhibiting characteristic downfield shift.
  • δ 162.4 (C-F) : Fluorinated carbon coupled with ¹JCF = 245 Hz.
  • δ 109.8 and 113.2 : Spiro carbons bonded to oxygen and nitrogen.

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization (HR-ESI-MS) shows a molecular ion peak at m/z 293.1152 [M+H]⁺ (calculated 293.1149 for C₁₅H₁₈FN₂O₃). Key fragments include:

  • m/z 176.0481 : Loss of spirocyclic moiety (C₈H₁₃NO₂).
  • m/z 119.0378 : Fluoro-methoxybenzonitrile ion (C₈H₅FNO).
  • m/z 85.0295 : Cyclic oxonium ion from dioxolane ring cleavage.

Table 3: Major Mass Spectral Fragments

m/z Ion Composition Fragmentation Pathway
293.11 [C₁₅H₁₈FN₂O₃]⁺ Molecular ion
176.05 [C₇H₇FNO]⁺ Benzonitrile core
119.04 [C₈H₅FNO]⁺ Loss of spiro system

Infrared (IR) Vibrational Mode Assignments

FT-IR analysis (KBr pellet) identifies critical functional groups:

  • 2245 cm⁻¹ : Strong C≡N stretch of the nitrile group.
  • 1240 cm⁻¹ : Asymmetric C–O–C vibration from dioxolane ring.
  • 1105 cm⁻¹ : Symmetric C–F stretching coupled with aromatic ring breathing modes.
  • 2850–2970 cm⁻¹ : Aliphatic C–H stretches from spirocyclic CH₂ groups.

The absence of N–H stretches above 3300 cm⁻¹ confirms complete substitution at the spirocyclic nitrogen.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-fluoro-6-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-19-14-9-11(8-13(16)12(14)10-17)18-4-2-15(3-5-18)20-6-7-21-15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYHBMKTDRMYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Methoxy-Substituted Benzene Derivatives

A common precursor, 2,6-difluoro-4-methoxybenzonitrile, undergoes selective amination or substitution at the 4-position. For instance, 2,6-difluoro-4-methoxybenzonitrile reacts with ammonia in dimethyl sulfoxide (DMSO) at 80°C to yield 2-amino-6-fluoro-4-methoxybenzonitrile with 91% efficiency. This method highlights the feasibility of fluorine displacement under nucleophilic conditions, though steric and electronic factors necessitate careful optimization for bulkier amines like spirocyclic systems.

Directed Ortho-Metalation for Regioselective Functionalization

Alternative routes employ directed ortho-metalation (DoM) to install substituents. For example, 4-methoxybenzonitrile is treated with lithium diisopropylamide (LDA) at -78°C, followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 2- and 6-positions. This method ensures precise regiocontrol but requires anhydrous conditions and low temperatures, complicating industrial scalability.

Construction of the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety

The spirocyclic amine component is synthesized independently and coupled to the benzonitrile core. Patent CN113214290A outlines a four-step sequence:

Chloroacetylation of 3-((Benzylamino)methyl)oxetane-3-ol

Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane (DCM) and triethylamine at ≤10°C yields the chloroacetyl intermediate (Compound 2). Key parameters include:

  • Molar ratio : 1:1.1 (substrate:chloroacetyl chloride)

  • Solvent : DCM or acetonitrile

  • Base : Triethylamine or potassium carbonate

  • Yield : 60–70% after column chromatography.

Intramolecular Cyclization

Compound 2 undergoes cyclization in tetrahydrofuran (THF) using sodium hydride (NaH) as a base under inert atmosphere (argon/nitrogen). This step forms the spirooxazolidine ring (Compound 3) with 75–85% efficiency.

Reduction of the Oxazolidine Ring

Lithium aluminum hydride (LiAlH₄) in THF reduces the oxazolidine to the corresponding amine (Compound 4). Critical factors include:

  • Molar ratio : 1:1.1–2 (substrate:LiAlH₄)

  • Temperature : 0°C to room temperature

  • Yield : 80–90%.

Deprotection via Catalytic Hydrogenation

The benzyl (Bn) protecting group is removed using hydrogen gas (20–100 psi) and palladium on carbon (Pd/C) in ethanol. Acetic acid acts as an activator, enhancing reaction rates. This step affords the free spirocyclic amine (Compound 5) in 85–95% yield.

Coupling the Spirocyclic Amine to the Benzonitrile Core

The final step involves installing the spirocyclic amine at the 4-position of the benzonitrile scaffold. Two validated strategies emerge:

Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-2-fluoro-6-methoxybenzonitrile reacts with the spirocyclic amine in dimethylformamide (DMF) at 100–120°C using potassium carbonate as a base. Key metrics:

  • Molar ratio : 1:1.2 (substrate:amine)

  • Reaction time : 12–24 hours

  • Yield : 65–75%.

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling employs 4-bromo-2-fluoro-6-methoxybenzonitrile , the spirocyclic amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos ligand in toluene at 110°C. Advantages include milder conditions and higher functional group tolerance:

  • Catalyst loading : 2–5 mol% Pd

  • Ligand : Xantphos (4–10 mol%)

  • Yield : 70–80%.

Comparative Analysis of Synthetic Routes

Parameter SNAr Approach Palladium-Catalyzed Approach
Reaction Temperature 100–120°C110°C
Catalyst Required NoPd₂(dba)₃, Xantphos
Yield 65–75%70–80%
Scalability ModerateHigh
Cost LowHigh (due to Pd catalysts)

The palladium-mediated method offers superior yields and scalability but incurs higher costs. SNAr remains viable for small-scale production or Pd-sensitive applications.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 2.4 Hz, 1H), 4.05–3.95 (m, 4H), 3.85 (s, 3H), 3.30–3.20 (m, 4H), 2.10–1.90 (m, 4H).

  • LC-MS : m/z 293.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity after recrystallization from ethanol/water.

Industrial Considerations and Challenges

Solvent Recovery

DCM and DMF require distillation for reuse, impacting process sustainability. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) are under investigation.

Byproduct Management

LiAlH₄ reductions generate aluminum waste, necessitating careful quenching (sequential addition of water, NaOH, and water).

Regulatory Compliance

Residual Pd limits (≤10 ppm) mandate extensive washing with ethylenediaminetetraacetic acid (EDTA) post-coupling .

Mechanism of Action

The mechanism by which 2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Ion Channels: Interaction with ion channels, affecting cellular ion flux and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Core Variations

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a recurring structural motif in pharmaceuticals and agrochemicals. Key analogs include:

Compound Name Core Structure Modifications Key Properties/Applications Reference
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one Coumarin-linked spirocyclic system Potential fluorescence probes or enzyme inhibitors
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone Pyridinyl-spirocyclic ketone Intermediate in agrochemical synthesis
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Benzothiazole-integrated spirocyclic dione Investigated for antitumor activity

Key Observations :

  • The target compound’s benzonitrile core distinguishes it from coumarin () and pyridinyl () derivatives, suggesting divergent electronic properties and reactivity.
  • Fluorine substitution at the 2-position (target compound) contrasts with trifluoromethyl groups in , which may alter steric bulk and metabolic stability .
Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, analogs provide insights:

  • IR Spectroscopy : Spirocyclic compounds often exhibit strong C=O (1721 cm⁻¹) and C=N (1633 cm⁻¹) stretches (), whereas nitriles in the target compound would show a sharp C≡N stretch near 2240 cm⁻¹ .
  • NMR : The spirocyclic proton environment in ’s coumarin derivative (δ 2.62 ppm for N-CH3) aligns with shielded methyl groups in similar systems .
  • Solubility : The 1,4-dioxa-8-azaspiro[4.5]decane moiety enhances hydrophilicity compared to purely hydrocarbon spirocycles, as seen in ’s aqueous-phase extraction .

Biological Activity

2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile is a synthetic compound notable for its unique spirocyclic structure and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H17FN2O3
  • Molecular Weight : 292.31 g/mol
  • CAS Number : 1960391-58-5

The structural uniqueness arises from the combination of a fluorine atom, a methoxy group, and a spirocyclic moiety, which may contribute to its biological activity.

The biological effects of this compound are primarily mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Modulation : It binds to neurotransmitter receptors, particularly sigma receptors, influencing their activity and downstream signaling pathways.
  • Ion Channel Interaction : The compound may affect ion channels, altering cellular ion flux and signaling mechanisms.

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties:

  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities in models of neurodegenerative diseases such as Alzheimer's disease. It demonstrates potential in inhibiting acetylcholinesterase (AChE) activity and amyloid beta aggregation, which are critical factors in Alzheimer’s pathology .
Activity TypeTargetEffect
AChE InhibitionAcetylcholinesteraseModerate inhibition observed
Amyloid Beta AggregationAmyloid plaquesSignificant reduction in aggregation

Case Studies

  • Study on Sigma Receptors : A study focused on related compounds found that derivatives of the spirocyclic structure exhibited high affinity for sigma receptors, with some showing a K(i) value as low as 5.4 nM for σ1 receptors, indicating strong binding potential .
  • Neuroprotective Assays : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential utility in treating neurodegenerative disorders.

Toxicological Profile

The safety profile of this compound remains under investigation. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for therapeutic use.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during coupling to balance reactivity and side-product formation.
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

Advanced: How do structural modifications at the benzonitrile moiety influence the compound’s interaction with biological targets such as σ receptors or JNK enzymes?

Methodological Answer:
The benzonitrile group’s electronic and steric properties critically modulate target affinity. Key findings from analogous compounds include:

  • Fluorine Position : Para-fluorine (as in this compound) enhances σ2 receptor binding by increasing electronegativity and reducing metabolic degradation .
  • Methoxy Group : Ortho-methoxy groups (e.g., 6-methoxy) improve solubility but may sterically hinder interactions with JNK3’s hydrophobic pocket .

Q. Experimental Design for SAR :

Substituent Screening : Synthesize derivatives with halogens (Cl, Br), alkyl chains, or electron-withdrawing groups (e.g., -NO₂) at positions 2, 4, or 2.

Binding Assays : Use radioligand displacement assays (σ receptors) or kinase inhibition assays (JNK1/3) to quantify affinity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and identify critical residues (e.g., σ2 Tyr-173) .

Table 1 : Impact of Substituents on Biological Activity (Based on Analogues)

Substituent (Position)Target Affinity (IC₅₀, nM)Key Effect
-F (6)σ2: 12 ± 2Enhanced selectivity
-OCH₃ (6)JNK3: 150 ± 20Reduced potency
-CF₃ (4)σ1: 8 ± 1Increased lipophilicity
Data derived from .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure of this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Identify sp³ hybridized carbons in the spiro ring (δ 60–70 ppm for C-O bonds) and aromatic protons (δ 6.5–7.5 ppm) .
  • 2D Techniques : HSQC and HMBC confirm connectivity between the spirocyclic nitrogen and adjacent carbons .

Q. X-ray Crystallography :

  • Data Collection : Use SHELXTL for structure solution and refinement. High-resolution data (<1.0 Å) are critical for resolving spirocyclic torsional angles .
  • Validation : Check for disorder in the dioxolane ring using PLATON’s ADDSYM .

Q. Mass Spectrometry :

  • HRMS-ESI : Confirm molecular weight (expected [M+H]⁺: ~345.3 g/mol) and isotopic patterns for fluorine .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous spirocyclic compounds?

Methodological Answer:
Discrepancies often arise from assay variability or structural nuances. Strategies include:

Standardized Assays : Re-test compounds under uniform conditions (e.g., cell lines, incubation time). For example, σ receptor affinity assays should use CHO-K1 cells transfected with human σ2 .

Metabolic Stability Studies : Assess cytochrome P450 interactions to explain divergent in vivo/in vitro results (e.g., hepatic clearance of methoxy groups) .

Crystallographic Comparisons : Overlay X-ray structures of analogues to identify conformational differences impacting binding .

Case Study : A nitro-substituted analogue showed σ1 agonism in one study but antagonism in another. Resolution involved re-evaluating assay buffers (Tris-HCl vs. HEPES), which altered protonation states .

Basic: What are the key physicochemical properties (e.g., solubility, logP) of this compound that influence its applicability in pharmacological studies?

Methodological Answer:

  • logP : Predicted ~2.1 (Schrödinger’s QikProp), balancing membrane permeability and aqueous solubility .
  • Solubility : ~50 µM in PBS (pH 7.4), enhanced by PEG-400 co-solvent (20% v/v) .
  • pKa : The spirocyclic nitrogen (pKa ~7.5) contributes to pH-dependent solubility .

Q. Experimental Determination :

  • HPLC : Measure retention time on a C18 column (ACN/water gradient) to estimate logP .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for formulation suitability .

Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound with σ2 receptors?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with σ2 homology models (based on PDB: 5HK1). Prioritize poses with hydrogen bonds to Tyr-173 and hydrophobic contacts with Leu-191 .

Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to identify critical residues (e.g., Glu-172 salt bridges) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine/methoxy substitutions to rationalize SAR trends .

Validation : Cross-check predictions with experimental IC₅₀ values from radioligand assays .

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